(R)-(+)-2-Chloropropionic acid

Description

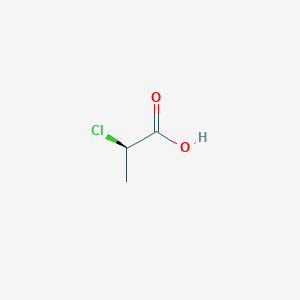

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-chloropropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClO2/c1-2(4)3(5)6/h2H,1H3,(H,5,6)/t2-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAWAYYRQGQZKCR-UWTATZPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClO2 | |

| Record name | CHLOROPROPIONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2922 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

108.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Chloropropionic acid appears as a colorless to white colored crystalline solid. Denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption. Used to make other chemicals. | |

| Record name | CHLOROPROPIONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2922 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

28554-00-9, 7474-05-7 | |

| Record name | CHLOROPROPIONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2922 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Chloropropionic acid, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007474057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R)-2-chloropropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLOROPROPIONIC ACID, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F60ST8319R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Chemical Properties of (R)-(+)-2-Chloropropionic Acid

(R)-(+)-2-Chloropropionic acid , a significant chiral building block, plays a pivotal role in the synthesis of a variety of fine chemicals, particularly in the pharmaceutical and agrochemical industries.[1] Its utility stems from its specific stereochemistry, which is crucial for creating compounds with desired biological activities.[1] This guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for its synthesis, and its key chemical reactions, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

This compound is a colorless to pale yellow liquid characterized by a pungent odor.[2] It is the R-enantiomer of 2-chloropropionic acid and exhibits dextrorotatory optical activity.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₃H₅ClO₂ | [1][3] |

| Molecular Weight | 108.52 g/mol | [1][4] |

| CAS Number | 7474-05-7 | [1][5] |

| Appearance | Colorless to yellow or brown transparent liquid | [1][2] |

| Density | 1.258 g/mL at 20 °C | [1][6][7] |

| Boiling Point | 185-188 °C | [1][6][7] |

| Melting Point | -12 °C | [8] |

| Refractive Index (n20/D) | 1.4345 | [6][7] |

| Optical Activity ([α]20/D) | +14°, neat | [6] |

| Flash Point | 101 °C (closed cup) | [6] |

| Purity | ≥ 98% | [1] |

| Solubility | Soluble in water | [2] |

Chemical Reactivity and Applications

This compound is a versatile intermediate in organic synthesis, primarily utilized for introducing a chiral propionate (B1217596) moiety. Its applications include the synthesis of pharmaceuticals, herbicides, and other specialty chemicals.[1]

Key reactions include:

-

Synthesis of Thiolactic Acid: It serves as a starting material for producing thiolactic acid, which is then used to prepare 2(R),5(S)-oxathiolanones.[7]

-

Synthesis of (R)-2-chloropropionyl chloride: This acid chloride is a key intermediate for synthesizing potential phosphodiesterase inhibitors.[7]

-

Preparation of Protein Disulfide Isomerase (PDI) Inhibitors: It is used to create 2-chloropropionamide (B1208399) derivatives that act as PDI inhibitors.[7]

-

Alkylation Reactions: It can be used to alkylate other molecules, as seen in the synthesis of 3-O-[(R)-1-carboxyethyl]-L-rhamnose, a component of the lipopolysaccharide of Shigella dysenteriae.[]

-

Synthesis of Pseudodipeptides: It is used in the synthesis of XaaPsi[CH(2)O]Ala/Gly pseudodipeptides.[][]

Caption: Key synthetic applications of this compound.

Experimental Protocols: Synthesis

Several methods exist for the synthesis of this compound. A common laboratory-scale synthesis involves the esterification, chlorination, and subsequent hydrolysis of L-lactic acid.[11]

Protocol: Synthesis from L-Lactic Acid [11]

This synthesis is a three-step process:

-

Esterification of L-Lactic Acid to L-Lactic Acid Ethyl Ester:

-

In a three-necked flask equipped with a reflux condenser, separator, and thermometer, combine 88 ml (1.5 mol) of anhydrous ethanol, 53 g (0.5 mol) of L-lactic acid, 200 ml of benzene, and 2 ml of concentrated sulfuric acid with a small amount of zeolite.

-

Heat the mixture to reflux and continuously separate the water formed during the reaction.

-

Once the theoretical amount of water is collected, cool the reaction mixture.

-

Neutralize the mixture with a saturated sodium bicarbonate solution, wash with water, and dry over anhydrous sodium sulfate.

-

Distill the solvent under reduced pressure to obtain L-lactic acid ethyl ester.

-

-

Chlorination of L-Lactic Acid Ethyl Ester to this compound Ethyl Ester:

-

In a three-necked flask equipped with a dropping funnel, condenser, and gas absorption device, add 54.8 g (0.46 mol) of thionyl chloride, 47.2 g (0.4 mol) of L-lactic acid ethyl ester, and 40 ml (0.48 mol) of pyridine.

-

Raise the temperature to 45°C and stir the reaction mixture for 2 hours.

-

Cool to room temperature and filter.

-

Subject the filtrate to vacuum distillation to remove low-boiling thionyl chloride and pyridine.

-

Collect the colorless oily product, this compound ethyl ester, at 34-36°C/10mmHg. The yield is approximately 72%.

-

-

Hydrolysis to this compound:

-

Hydrolyze the resulting this compound ethyl ester to obtain the final product, this compound. The overall yield from L-lactic acid is reported to be 52.6%.

-

Caption: Workflow for the synthesis of this compound.

Safety and Handling

This compound is a corrosive and hazardous substance that requires careful handling.

-

Hazards: It is harmful if swallowed and causes severe skin burns and eye damage.[3][6][12] Inhalation may lead to respiratory tract irritation.[2]

-

Personal Protective Equipment (PPE): When handling this chemical, it is essential to use appropriate personal protective equipment, including a dust mask (type N95), eye shields, and gloves.[6] For larger quantities or in situations with potential for splashing, a face shield and a respirator with a suitable filter (e.g., type ABEK) are recommended.[12]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[12] It should be stored in a corrosive-resistant container.[13] The storage class code is 8A for combustible corrosive hazardous materials.[6]

-

First Aid: In case of contact with skin, immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[12] If it gets into the eyes, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do, and continue rinsing.[12] In either case, seek immediate medical attention.[12] If swallowed, call a poison center or doctor.[13]

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [guidechem.com]

- 3. 2-Chloropropionic acid, (+)- | C3H5ClO2 | CID 2724540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Chloropropionic acid | C3H5ClO2 | CID 11734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Chloropropionic acid - Wikipedia [en.wikipedia.org]

- 6. This compound 99 7474-05-7 [sigmaaldrich.com]

- 7. This compound | 7474-05-7 [chemicalbook.com]

- 8. jnfuturechemical.com [jnfuturechemical.com]

- 11. Page loading... [wap.guidechem.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. This compound | 7474-05-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

(R)-(+)-2-Chloropropionic Acid: An In-Depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(+)-2-Chloropropionic acid is a chiral molecule with significant implications in various scientific fields, from chemical synthesis to metabolic research. This technical guide provides a comprehensive overview of its core mechanism of action, with a particular focus on its metabolic and neurological effects. The document summarizes key quantitative data, details relevant experimental protocols, and presents visual representations of the associated signaling pathways. While much of the detailed neurotoxicology has been elucidated using its enantiomer, (S)-(-)-2-chloropropionic acid (L-2-CPA), this guide will distinguish the known activities and draw relevant comparisons where the data is available. The primary metabolic action of 2-chloropropionate involves the activation of the Pyruvate (B1213749) Dehydrogenase (PDH) complex, a critical regulator of cellular metabolism. Neurologically, the L-enantiomer has been shown to induce excitotoxicity through the N-methyl-D-aspartate (NMDA) receptor pathway. This guide aims to serve as a valuable resource for professionals in research and drug development.

Core Mechanism of Action: Dual Effects on Metabolism and the Nervous System

The biological effects of 2-chloropropionic acid are multifaceted, primarily revolving around two key areas: the modulation of cellular metabolism and, particularly for its L-enantiomer, the induction of neurotoxicity.

Metabolic Modulation: Activation of the Pyruvate Dehydrogenase Complex

This compound and its enantiomer are known activators of the Pyruvate Dehydrogenase (PDH) complex. This multi-enzyme complex is a crucial gatekeeper in cellular metabolism, linking glycolysis to the tricarboxylic acid (TCA) cycle by catalyzing the conversion of pyruvate to acetyl-CoA.

The activation of the PDH complex by 2-chloropropionate is achieved through the inhibition of Pyruvate Dehydrogenase Kinase (PDK). PDK is responsible for the phosphorylation and subsequent inactivation of the PDH complex. By inhibiting PDK, 2-chloropropionate maintains the PDH complex in its active, dephosphorylated state, thereby promoting the flux of pyruvate into the TCA cycle for oxidative phosphorylation. This leads to observable metabolic changes, including a decrease in blood lactate (B86563) and glucose levels.[1]

Neurotoxicity: An Excitotoxic Cascade (Primarily Associated with the L-enantiomer)

Extensive research on L-2-chloropropionic acid (L-2-CPA) has revealed a potent and selective neurotoxic effect, primarily targeting the granule cells of the cerebellum.[2] This neurotoxicity is characterized by a delayed onset, typically appearing 36-48 hours after exposure.[2]

The underlying mechanism is an excitotoxic process mediated by the overstimulation of the N-methyl-D-aspartate (NMDA) type of glutamate (B1630785) receptors.[3][4] This overactivation leads to an excessive influx of calcium ions (Ca²⁺) into the neurons. The resulting intracellular calcium overload triggers a cascade of detrimental events, including:

-

Mitochondrial dysfunction.

-

Activation of proteases and other catabolic enzymes.

-

Generation of reactive oxygen species (ROS).[5]

-

Activation of nitric oxide synthase (NOS).

Ultimately, this cascade leads to neuronal cell death, manifesting as necrosis of the cerebellar granule cells.[2][4]

Quantitative Data

The following tables summarize the key quantitative data available for the biological effects of 2-chloropropionic acid enantiomers.

Table 1: Neurotoxicity of L-2-Chloropropionic Acid (L-CPA) in Primary Cerebellar Granule Cells [1]

| Exposure Time | EC50 (mM) |

| 24 hours | 18.3 ± 0.3 |

| 48 hours | 7.4 ± 0.1 |

| 72 hours | 3.5 ± 0.1 |

Table 2: Effects of L-2-CPA on Neurotransmitter Levels in the Cerebellum [6]

| Neurotransmitter | Effect |

| Aspartate | Reduction |

| Glutamate | Reduction |

| Glutamine | Transient Increase |

| GABA | Transient Increase |

| Glycine | Sustained Increase |

| Taurine | Reduction |

Signaling Pathways and Experimental Workflows

Signaling Pathway for PDH Complex Regulation

The following diagram illustrates the regulation of the Pyruvate Dehydrogenase (PDH) complex and the point of intervention for this compound.

Signaling Pathway for L-2-CPA Induced Neurotoxicity

This diagram outlines the excitotoxic cascade initiated by L-2-chloropropionic acid in cerebellar granule cells.

References

- 1. Neurotoxic effect of L-2-chloropropionic acid on primary cultures of rat cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Ultrastructural pathology and cytochemical investigations of L-2-chloropropionic acid-induced neurointoxication of the rat cerebellum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Changes in cerebellar amino acid neurotransmitter concentrations and receptors following administration of the neurotoxin L-2-chloropropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Spectroscopic Data and Analysis of (R)-(+)-2-Chloropropionic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (R)-(+)-2-Chloropropionic acid, a chiral building block of significant interest in pharmaceutical and chemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound is summarized in the tables below for easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 12.0 | Singlet (broad) | - | 1H | -COOH |

| 4.40 | Quartet | 6.7 | 1H | -CH(Cl)- |

| 1.66 | Doublet | 6.7 | 3H | -CH₃ |

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| 176.0 | Quaternary | -COOH |

| 52.0 | Methine | -CH(Cl)- |

| 20.9 | Methyl | -CH₃ |

Solvent: CDCl₃[1]

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Description of Absorption | Functional Group |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |

| 1710-1760 | Strong | C=O stretch (Carboxylic acid) |

Technique: Neat or Attenuated Total Reflectance (ATR)

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 108/110 | Molecular ion peak [M]⁺ (showing isotopic pattern for Chlorine) |

| 63 | [M-COOH]⁺ |

| 45 | [COOH]⁺ |

Technique: Typically acquired via Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data presented above are provided in this section. These protocols are based on standard laboratory practices for the analysis of small, chiral organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃). A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm).

-

Instrumentation: A standard NMR spectrometer (e.g., 300 or 500 MHz) is used for analysis.

-

¹H NMR Acquisition:

-

The spectrometer is tuned to the proton frequency.

-

A sufficient number of scans (typically 8-16) are acquired to obtain a good signal-to-noise ratio.

-

The data is processed using an appropriate software (e.g., MestReNova, TopSpin), including Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

The spectrometer is tuned to the carbon frequency.

-

Proton decoupling is applied to simplify the spectrum to single lines for each carbon environment.

-

A larger number of scans (typically 128 or more) are required due to the lower natural abundance of ¹³C.

-

The data is processed similarly to the ¹H NMR data.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Neat):

-

A drop of liquid this compound is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Alternatively, for a transmission spectrum, a thin film of the liquid is pressed between two salt plates (e.g., NaCl or KBr).

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the empty ATR crystal or salt plates is recorded.

-

The sample is then scanned over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction (GC-MS):

-

A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ether) is prepared.

-

A small volume (e.g., 1 µL) of the solution is injected into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

-

The GC separates the compound from the solvent and any impurities.

-

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) is a common method, where the molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

Mass Analysis: The resulting positively charged molecular ions and fragment ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection and Data Analysis: The detector records the abundance of each ion, generating a mass spectrum that shows the relative intensity of different fragments.

Workflow Visualization

The logical flow of spectroscopic analysis for the characterization of a chemical compound like this compound is depicted in the following diagram.

References

Crystal Structure Analysis of (R)-(+)-2-Chloropropionic Acid: A Search for Definitive Crystallographic Data

For immediate release:

[City, State] – [Date] – A comprehensive review of publicly available scientific literature and chemical databases reveals a notable absence of a complete single-crystal X-ray diffraction analysis for (R)-(+)-2-chloropropionic acid. This technical overview addresses the current state of knowledge and the challenges in providing a detailed crystallographic guide for this specific chiral molecule.

This compound is a valuable chiral building block in the synthesis of pharmaceuticals and agrochemicals. Its stereospecific reactions are of significant interest to researchers in drug development and materials science. A detailed understanding of its solid-state conformation and intermolecular interactions, as provided by crystal structure analysis, is crucial for predicting its behavior in various applications.

Despite extensive searches of chemical databases and scholarly articles, specific crystallographic data, including unit cell parameters, space group, and atomic coordinates for this compound, have not been located in the public domain. Similarly, a full crystallographic report for its enantiomer, (S)-(-)-2-chloropropionic acid, or the racemic mixture, appears to be unavailable. This lack of data prevents the creation of a detailed technical guide on its crystal structure as originally intended.

General Properties

While a definitive crystal structure is not available, other physical and chemical properties of 2-chloropropionic acid are well-documented.

| Property | Value |

| Molecular Formula | C₃H₅ClO₂ |

| Molecular Weight | 108.52 g/mol |

| CAS Number | 7474-05-7 for (R)-enantiomer |

| 29617-66-1 for (S)-enantiomer | |

| 598-78-7 for racemate | |

| Appearance | Colorless liquid or crystalline solid |

Hypothetical Experimental Workflow

Should a crystal structure determination be undertaken, the experimental workflow would likely follow established crystallographic procedures. The process, from obtaining suitable crystals to final structure analysis, is outlined below. This workflow represents a standard approach for small molecule crystallography.

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Detailed Experimental Protocols (Hypothetical)

Based on standard laboratory practices, the following protocols would be anticipated for the crystal structure determination of this compound:

-

Crystallization: Single crystals suitable for X-ray diffraction would be grown, likely through slow evaporation of a solution in an appropriate solvent or by controlled cooling. The choice of solvent would be critical and determined empirically.

-

Data Collection: A selected crystal would be mounted on a goniometer and placed in a stream of cold nitrogen gas to minimize thermal motion. X-ray diffraction data would be collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

-

Structure Solution and Refinement: The collected diffraction data would be processed to determine the unit cell dimensions and space group. The crystal structure would then be solved using direct methods or Patterson methods, followed by refinement using full-matrix least-squares on F².

Conclusion

The absence of a published crystal structure for this compound in the accessible scientific literature highlights a gap in the detailed solid-state characterization of this important chiral molecule. While a hypothetical workflow and general protocols can be described, a definitive analysis awaits an experimental crystallographic study. Such a study would provide invaluable insights for researchers in medicinal chemistry and materials science who utilize this compound in their work. For those interested in the crystallography of a related compound, the crystal structure of 3-chloropropionic acid has been reported and could serve as a point of comparison for intermolecular interactions in chlorinated carboxylic acids.

A Technical Guide to the Stereochemistry and Chirality of 2-Chloropropionic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stereochemistry and chirality of 2-chloropropionic acid, a vital chiral building block in the synthesis of pharmaceuticals and agrochemicals. This document details the synthesis, resolution, and chiroptical properties of its enantiomers, presenting quantitative data in structured tables and outlining key experimental methodologies.

Introduction to the Chirality of 2-Chloropropionic Acid

2-Chloropropionic acid (2-chloropropanoic acid) is the simplest chiral chlorocarboxylic acid, with the chemical formula CH₃CHClCO₂H.[1] Its chirality arises from the presence of a stereocenter at the second carbon atom, which is bonded to four different groups: a hydrogen atom, a chlorine atom, a methyl group, and a carboxyl group. This results in the existence of two non-superimposable mirror images, or enantiomers: (R)-(+)-2-chloropropionic acid and (S)-(-)-2-chloropropionic acid.

The distinct three-dimensional arrangement of these enantiomers dictates their interaction with other chiral molecules, a fundamental principle in pharmacology and materials science.[2] Consequently, the biological activity of many compounds derived from 2-chloropropionic acid is often associated with a specific enantiomer, rendering the other inactive or, in some cases, responsible for adverse effects.[2] This underscores the critical importance of stereoselective synthesis and the use of enantiomerically pure 2-chloropropionic acid in drug development and other applications.

Physicochemical and Chiroptical Properties

The enantiomers of 2-chloropropionic acid share the same physical properties, such as boiling point, melting point, and density, but differ in their interaction with plane-polarized light, a property known as optical activity. The (R)-enantiomer is dextrorotatory (+), while the (S)-enantiomer is levorotatory (-).

| Property | This compound | (S)-(-)-2-Chloropropionic Acid | Racemic 2-Chloropropionic Acid |

| CAS Number | 7474-05-7[1] | 29617-66-1[1] | 598-78-7[1] |

| Molecular Formula | C₃H₅ClO₂[3] | C₃H₅ClO₂[4][5][6][7] | C₃H₅ClO₂[1] |

| Molecular Weight | 108.52 g/mol [3] | 108.52 g/mol [4] | 108.52 g/mol [1] |

| Appearance | Yellow to brown transparent liquid[3] | Colorless liquid[8] | Colorless liquid[1] |

| Boiling Point | 185-188 °C[3] | 77 °C at 10 mmHg[8][9] | 78 °C at 10 mmHg[1] |

| Melting Point | - | 4 °C[9] | -13 °C[1] |

| Density | 1.258 g/mL at 20 °C[10] | 1.249 g/mL at 25 °C[8][9] | 1.18 g/mL[1] |

| Specific Rotation | [α]20/D +14°, neat[10] | [α]25/D -14°, neat[8] | 0° |

| Refractive Index | n20/D 1.4345[10] | n20/D 1.4347[8] | n20/D 1.4345[11] |

Stereoselective Synthesis and Resolution

The preparation of enantiomerically pure 2-chloropropionic acid can be achieved through two primary strategies: stereoselective synthesis from a chiral precursor or resolution of a racemic mixture.

Stereoselective Synthesis from Chiral Precursors

A well-established method for synthesizing optically active 2-chloropropionic acid involves the diazotization of the amino acid alanine (B10760859) in the presence of hydrochloric acid.[2] This reaction proceeds with retention of configuration at the chiral center.

-

(S)-(-)-2-Chloropropionic Acid from L-Alanine: The diazotization of L-alanine, which has the (S) configuration, yields (S)-(-)-2-chloropropionic acid.[1][2]

-

This compound from D-Alanine: Conversely, starting with D-alanine produces the (R)-(+)-enantiomer.[2]

Another synthetic route involves the use of lactic acid as a chiral precursor. For instance, this compound can be synthesized from L-lactic acid through a three-step process of esterification, chlorination, and hydrolysis, with a reported total yield of 52.6%.[12]

Resolution of Racemic 2-Chloropropionic Acid

Chemical resolution involves the use of a chiral resolving agent to form diastereomeric salts with the racemic acid. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.[13] A commonly employed resolving agent is an optically active amine, such as 1-(1-naphthyl)ethylamine (B3023371).[2][13]

Enzymatic resolution offers a highly selective method for separating the enantiomers. Lipases are frequently used to selectively catalyze either the esterification of one enantiomer of the acid or the hydrolysis of one enantiomer of the corresponding ester.[2] For example, lipase (B570770) from Candida cylindracea can be used for the preferential esterification of one enantiomer in an organic solvent.[2]

Experimental Protocols

Synthesis of (S)-(-)-2-Chloropropionic Acid from L-Alanine

This protocol is based on the diazotization of L-alanine.[14][15]

Materials:

-

L-alanine (0.1 mol, 8.9 g)[14]

-

Hydrochloric acid (20% mass fraction, 90.3 g)[14]

-

Nitrosyl chloride and hydrogen chloride gas mixture[14]

-

Ammonia (B1221849) (20% by mass, 140 g)[14]

-

Dichloromethane (B109758) (150 mL)[14]

-

Anhydrous calcium chloride (5 g)[14]

Procedure:

-

In a 500-mL three-necked flask equipped with a stirrer and thermometer, dissolve L-alanine in hydrochloric acid with stirring, and cool the solution to approximately 0 °C.[14]

-

Introduce a mixed gas of nitrosyl chloride and hydrogen chloride. The molar ratio of nitrosyl chloride to L-alanine should be 1.5:1. Hydrogen chloride gas is introduced to saturate the hydrochloric acid.[14]

-

Once the conversion of the starting material is complete, stop the gas flow and continue stirring for 1 hour.[14]

-

Add ammonia in portions to neutralize the reaction mixture.[14]

-

Extract the product with dichloromethane (3 x 50 mL).[14]

-

Combine the organic extracts and dry over anhydrous calcium chloride.[14]

-

Filter and distill to obtain (S)-(-)-2-chloropropionic acid.[14]

Reported Results:

Chemical Resolution of Racemic 2-Chloropropionic Acid

This protocol describes the resolution using an optically active amine.[13]

Materials:

-

Racemic 2-chloropropionic acid

-

Optically active 1-(1-naphthyl)ethylamine (0.8-1.0 equivalent)[13]

-

Solvent (e.g., 2-propanol)[13]

Procedure:

-

Dissolve racemic 2-chloropropionic acid in a suitable solvent such as 2-propanol.[13]

-

Add a solution of the optically active 1-(1-naphthyl)ethylamine dropwise to the acid solution at a temperature between 0-80 °C (preferably 20-50 °C).[13] This will lead to the formation of a sparingly soluble diastereomeric salt.

-

Separate the precipitated salt by solid-liquid separation.[13]

-

Treat the separated salt with a basic substance to liberate the optically active 2-chloropropionic acid.[13]

-

The other enantiomer can be recovered from the mother liquor by acidification with a mineral acid, followed by extraction with an organic solvent.[13]

Visualized Pathways and Concepts

Cahn-Ingold-Prelog (CIP) Priority Assignment

The absolute configuration (R or S) of the chiral center in 2-chloropropionic acid is determined by the Cahn-Ingold-Prelog (CIP) priority rules.

Caption: CIP priority assignment for (S)-2-chloropropionic acid.

Workflow for Chemical Resolution

The following diagram illustrates the general workflow for the chemical resolution of racemic 2-chloropropionic acid.

Caption: Workflow for the chemical resolution of 2-chloropropionic acid.

Stereospecific Synthesis Pathway

This diagram shows the stereospecific synthesis of (S)-2-chloropropionic acid from L-alanine, highlighting the retention of configuration.

Caption: Synthesis of (S)-2-chloropropionic acid from L-alanine.

References

- 1. 2-Chloropropionic acid - Wikipedia [en.wikipedia.org]

- 2. This compound | 7474-05-7 | Benchchem [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. jigspharma.com [jigspharma.com]

- 5. (S)-(-)-2-Chloropropionic acid [webbook.nist.gov]

- 6. (S)-(-)-2-Chloropropionic acid [webbook.nist.gov]

- 7. (S)-(-)-2-Chloropropionic acid [webbook.nist.gov]

- 8. (S)-(-)-2-Chloropropionic acid 99 29617-66-1 [sigmaaldrich.com]

- 9. (S)-(-)-2-Chloropropionic acid | 29617-66-1 [chemicalbook.com]

- 10. (R)-(+)-2-氯丙酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 11. 2-Chloropropionic acid 92 598-78-7 [sigmaaldrich.com]

- 12. Page loading... [wap.guidechem.com]

- 13. JPS6013736A - Optical resolution of (+-)-2-chloropropionic acid - Google Patents [patents.google.com]

- 14. (S)-(-)-2-Chloropropionic acid synthesis - chemicalbook [chemicalbook.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

(R)-(+)-2-Chloropropionic Acid: A Comprehensive Technical Guide on its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(+)-2-Chloropropionic acid is a chiral molecule of significant interest in various scientific and industrial fields, including pharmaceuticals and agrochemicals.[1] Its defined stereochemistry plays a crucial role in its biological interactions, making it a valuable chiral building block for the synthesis of enantiomerically pure compounds.[2] This technical guide provides an in-depth overview of the biological activity of this compound, focusing on its enzymatic interactions, toxicological profile, and the experimental methodologies used in its study.

Enzymatic Activity: Interaction with Dehalogenases

The primary biological activity of this compound documented in the scientific literature is its role as a substrate for a class of enzymes known as dehalogenases. These enzymes catalyze the cleavage of carbon-halogen bonds, playing a crucial role in the biodegradation of halogenated compounds.[3] Dehalogenases are classified based on their stereospecificity, with D-specific dehalogenases (D-DEX) acting on (R)-enantiomers of haloacids.[4]

Quantitative Data on Dehalogenase Activity

The interaction between this compound (referred to as D-2-CP in some literature) and various dehalogenases has been characterized by determining their Michaelis-Menten constants (Km). The Km value is an inverse measure of the affinity of the enzyme for its substrate. A lower Km value indicates a higher affinity.

| Enzyme Source | Dehalogenase Type | Km for (R)-(+)-2-Chloropropionate (mM) | Reference(s) |

| Pseudomonas sp. strain 113 | DL-2-haloacid dehalogenase | 4.8 | [5] |

| Rhizobium sp. RC1 | D-specific dehalogenase (DehD) | 0.06 | [4] |

| Pseudomonas putida AJ1 | D-specific dehalogenase (HadD) | 0.94 | [4] |

| Pseudomonas sp. ZJU26 | D-specific dehalogenase (DehDIV-R) | 2.2 | [4] |

| Pseudomonas sp. strain S3 | D-specific dehalogenase | 0.3 | [6] |

Toxicological Profile

The toxicological data for this compound is not as extensively documented as for its racemic mixture or the (S)-(-)-enantiomer. However, data on the related compounds provide important context for its potential biological effects.

Acute Toxicity

| Compound | Test Animal | Route of Administration | LD50 | Reference(s) |

| 2-Chloropropionic acid (racemic) | Rat | Oral | 800 mg/kg | [7] |

It is important to note that chronic administration of 2-chloropropionate in dogs has been shown to decrease blood lactate (B86563) and pyruvate, increase ketone bodies, and decrease plasma cholesterol.[7]

Stereospecific Neurotoxicity

Studies on the enantiomers of 2-chloropropionic acid have revealed stereospecific neurotoxic effects. L-2-Chloropropionic acid (L-CPA) has been shown to be selectively toxic to rat cerebellar granule cells, with necrosis observed 36-48 hours after administration.[8][9] The mean 50% effective concentration (EC50) values for L-CPA toxicity in primary cell cultures of rat cerebellar granule cells were found to be 18.3 ± 0.3 mM, 7.4 ± 0.1 mM, and 3.5 ± 0.1 mM for 24, 48, and 72 hours of exposure, respectively.[9] While these studies focus on the L-enantiomer, they highlight the importance of stereochemistry in the toxicological profile of chloropropionic acids. Further research is needed to specifically determine the neurotoxic potential of the (R)-(+)-enantiomer.

Effects on Other Biological Systems

Currently, there is a limited amount of research available on the specific inhibitory or modulatory effects of this compound on enzymes other than dehalogenases. One study investigated the effect of related compounds, 2-(p-chlorophenoxy)-2-methylpropionic acid and 2-ethylhexanoic acid, on acetyl-coenzyme A carboxylase, a key enzyme in fatty acid biosynthesis. Both compounds were found to inhibit the enzyme from various animal species.[10][11] This suggests that chloropropionic acid derivatives have the potential to interact with metabolic enzymes, although specific studies on the (R)-(+) enantiomer are lacking.

Experimental Protocols

Dehalogenase Activity Assay (Colorimetric Method)

A common method to determine dehalogenase activity is a colorimetric assay that measures the release of halide ions into the reaction medium.[6]

Principle: The enzymatic dehalogenation of this compound releases a chloride ion (Cl-) and a proton (H+), causing a decrease in the pH of the reaction mixture. This pH change can be monitored using a pH indicator dye.

Materials:

-

Purified dehalogenase enzyme or cell-free extract

-

This compound solution (substrate)

-

Weakly buffered solution (e.g., 1 mM HEPES)

-

pH indicator dye (e.g., phenol (B47542) red)

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a reaction mixture containing the buffer, pH indicator dye, and a known concentration of the this compound substrate.

-

Initiate the reaction by adding the enzyme solution to the reaction mixture.

-

Monitor the change in absorbance of the pH indicator at its specific wavelength (e.g., 540 nm for phenol red) over time.

-

The rate of change in absorbance is proportional to the rate of the enzymatic reaction.

Determination of Km and Vmax: To determine the Michaelis-Menten constants, Km and Vmax, the initial reaction rates are measured at various substrate concentrations while keeping the enzyme concentration constant.[12] The data can then be plotted using methods such as the Lineweaver-Burk, Eadie-Hofstee, or Hanes-Woolf plots to linearize the Michaelis-Menten equation and calculate the kinetic parameters.[12]

Visualizations

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Enzymatic conversion of this compound by D-specific dehalogenase.

Caption: Experimental workflow for determining dehalogenase kinetic parameters.

Caption: Logical relationship of stereospecific neurotoxicity.

Conclusion

This compound primarily exhibits its biological activity as a specific substrate for D-specific dehalogenases. The affinity for these enzymes varies depending on the microbial source. While toxicological data for the (R)-enantiomer is limited, studies on the (S)-enantiomer suggest a potential for stereospecific neurotoxicity, underscoring the importance of chirality in biological systems. Further research is warranted to explore the effects of this compound on a broader range of enzymes and cellular systems to fully elucidate its biological activity profile. This will be crucial for its safe and effective application in drug development and other biotechnological fields.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 7474-05-7 | Benchchem [benchchem.com]

- 3. Mini Review: Advances in 2-Haloacid Dehalogenases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A colorimetric assay for detecting haloalkane dehalogenase activity | Semantic Scholar [semanticscholar.org]

- 5. static.igem.wiki [static.igem.wiki]

- 6. scialert.net [scialert.net]

- 7. 2-Chloropropionic acid | C3H5ClO2 | CID 11734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. MRI studies of the neurotoxic effects of L-2-chloropropionic acid on rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Neurotoxic effect of L-2-chloropropionic acid on primary cultures of rat cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of animal acetyl-coenzyme A carboxylase by 2-(p-chlorophenoxy)-2-methylpropionic acid and 2-ethylhexanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of animal acetyl-coenzyme A carboxylase by 2-(p-chlorophenoxy)-2-methylpropionic acid and 2-ethylhexanoic acid. | Sigma-Aldrich [merckmillipore.com]

- 12. How to Determine Km and Vmax from Lab Data [synapse.patsnap.com]

Toxicological Profile of (R)-(+)-2-Chloropropionic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the toxicological profile of (R)-(+)-2-Chloropropionic acid. It is important to note that a significant portion of the available toxicological data has been generated for the racemic mixture (2-Chloropropionic acid) or the (S)-(-)-enantiomer. Due to a lack of specific studies on the (R)-(+)-enantiomer, this guide extrapolates from the existing data on related compounds. This information is intended for research and professional purposes and should not be used for clinical or diagnostic decision-making.

Executive Summary

This compound, a chiral halogenated carboxylic acid, is a corrosive and toxic compound. This technical guide synthesizes the available toxicological data, highlighting its acute toxicity, potential for chronic effects, and genotoxic and reproductive hazards. The primary mechanism of neurotoxicity, as elucidated from studies on its enantiomer, involves excitotoxicity mediated by the N-methyl-D-aspartate (NMDA) receptor. This document provides an in-depth analysis of the current knowledge, including quantitative toxicity data, detailed experimental methodologies for key studies, and a visualization of the proposed neurotoxic signaling pathway.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a pungent odor.[1] It is soluble in water and other organic solvents. As a chiral molecule, it exists as two enantiomers, (R)-(+) and (S)-(-).

Toxicological Profile

Acute Toxicity

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[2] It is a corrosive substance that can cause severe skin burns and eye damage.[1]

Quantitative Acute Toxicity Data

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 800 mg/kg (for racemic mixture) | [3] |

| LD50 | Mouse | Oral | 15.4 mmol/kg (for racemic mixture) | [4] |

| LD50 | Guinea Pig | Dermal | 126 mg/kg (for racemic mixture) | [3] |

Chronic Toxicity

Prolonged or repeated exposure to 2-chloropropionic acid may lead to systemic toxicity.[1] In a prolonged oral toxicity study in male rats, the racemic mixture caused a decreased growth rate and food consumption.[4] Repeated exposure can also cause bronchitis with symptoms such as cough, phlegm, and shortness of breath.[5] A No-Observed-Adverse-Effect Level (NOAEL) of 8 mg/kg/day for mid-term and long-term oral toxicity in rats has been reported for 2-chloropropionic acid, with the critical effect being hypersensitiveness.[6]

Genotoxicity

The genotoxicity of this compound has not been extensively studied. For the related compound 3-chloropropanoic acid chloride, conflicting results have been reported, with some studies indicating a mutagenic potential in the Ames test and SOS chromotest, while others showed no clastogenic activity in human lymphocytes.[7] Given that α-halocarboxylic acids are alkylating agents, a potential for genotoxicity should be considered.[8]

Carcinogenicity

There is no conclusive evidence to classify this compound as a carcinogen.[1] The International Agency for Research on Cancer (IARC) has not classified 2-chloropropionic acid as a human carcinogen.[3]

Reproductive and Developmental Toxicity

2-Chloropropionic acid is recognized as a male reproductive toxicant.[4] Studies on the racemic mixture in male rats have shown testicular abnormalities, including maturation arrest and degeneration of germ cells.[4] For the (S)-enantiomer, one safety data sheet indicates no available information on reproductive effects.[9]

Mechanism of Toxicity: Neurotoxicity

The neurotoxic effects of 2-chloropropionic acid have been primarily studied using the (S)-(-)-enantiomer (also referred to as L-2-chloropropionic acid or L-CPA). L-CPA is a selective neurotoxin that causes necrosis of the granule cell layer in the cerebellum of rats.[10][11] The proposed mechanism involves excitotoxicity mediated by the overactivation of the N-methyl-D-aspartate (NMDA) receptor.

Proposed Signaling Pathway for Neurotoxicity

The following diagram illustrates the proposed signaling pathway for L-2-chloropropionic acid-induced neurotoxicity. It is hypothesized that this compound may exert its neurotoxic effects through a similar mechanism.

Caption: Proposed neurotoxic pathway of L-2-chloropropionic acid.

This pathway suggests that L-CPA activates NMDA receptors, leading to an excessive influx of calcium ions.[12] This intracellular calcium overload triggers a cascade of detrimental events, including the activation of calcium-dependent proteases like calpains, the generation of reactive oxygen species (free radicals), and mitochondrial dysfunction, ultimately culminating in necrotic cell death of cerebellar granule cells.[11][12]

Experimental Protocols

Acute Oral Toxicity (LD50) Study in Rats (Up-and-Down Procedure)

-

Objective: To determine the median lethal dose (LD50) of a substance when administered orally.

-

Test System: Young adult rats (e.g., Wistar or Sprague-Dawley), typically females as they are often more sensitive.

-

Methodology:

-

Animals are fasted overnight prior to dosing.

-

A single animal is dosed with the test substance at a starting dose level.

-

The animal is observed for signs of toxicity and mortality for up to 14 days.

-

If the animal survives, the next animal is dosed at a higher dose level. If the animal dies, the next animal is dosed at a lower dose level.

-

The dose progression or regression follows a defined sequence until a specified number of reversals in outcome (survival/death) are observed.

-

The LD50 is calculated using a maximum likelihood method based on the pattern of survivals and deaths.

-

-

Observations: Clinical signs, body weight changes, and gross pathology at necropsy are recorded.

Ames Test (Bacterial Reverse Mutation Assay)

-

Objective: To assess the mutagenic potential of a substance by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

-

Test System: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and tryptophan-dependent Escherichia coli (e.g., WP2 uvrA).

-

Methodology:

-

The test substance is mixed with the bacterial tester strain in the presence and absence of a metabolic activation system (S9 mix from rat liver).

-

The mixture is plated on a minimal agar (B569324) medium lacking the required amino acid (histidine or tryptophan).

-

The plates are incubated for 48-72 hours.

-

Only bacteria that have undergone a reverse mutation to regain the ability to synthesize the required amino acid will grow and form colonies.

-

The number of revertant colonies is counted and compared to the number of spontaneous revertants in the negative control.

-

-

Interpretation: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.

In Vitro Chromosome Aberration Test in Human Lymphocytes

-

Objective: To identify substances that cause structural chromosomal aberrations in cultured mammalian cells.

-

Test System: Cultured human peripheral blood lymphocytes.

-

Methodology:

-

Lymphocyte cultures are treated with at least three concentrations of the test substance for a short duration (e.g., 3-4 hours) in the presence and absence of an S9 metabolic activation system, and for a longer duration (e.g., 24 hours) in the absence of S9.

-

A mitotic inhibitor (e.g., colcemid) is added to arrest cells in metaphase.

-

Cells are harvested, fixed, and stained.

-

Metaphase spreads are examined microscopically for chromosomal aberrations (e.g., breaks, gaps, exchanges).

-

-

Interpretation: A statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations indicates a clastogenic potential.

The following diagram illustrates a general workflow for in vitro genotoxicity testing.

Caption: A generalized workflow for in vitro genotoxicity assessment.

Conclusion

The toxicological profile of this compound indicates that it is a hazardous compound with significant acute toxicity, including corrosive effects on the skin and eyes. The available data, largely from studies on the racemic mixture and the (S)-enantiomer, also point to the potential for chronic toxicity, male reproductive toxicity, and neurotoxicity. The neurotoxic mechanism appears to be mediated through excitotoxicity involving the NMDA receptor. However, a significant data gap exists regarding the specific toxicological properties of the (R)-(+)-enantiomer. Further research is warranted to elucidate the enantiomer-specific toxicity of 2-chloropropionic acid to enable a more precise risk assessment for this compound. Researchers and drug development professionals should handle this chemical with appropriate safety precautions and consider its toxic potential in their work.

References

- 1. guidechem.com [guidechem.com]

- 2. This compound | 7474-05-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. 2-Chloropropionic acid | C3H5ClO2 | CID 11734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nj.gov [nj.gov]

- 6. env.go.jp [env.go.jp]

- 7. bgrci.de [bgrci.de]

- 8. 2-Chloropropionic acid - Wikipedia [en.wikipedia.org]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. Biochemical and neurotoxicological effects of L-2-chloropropionic acid on rodent brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Neurotoxic effect of L-2-chloropropionic acid on primary cultures of rat cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. L-2-chloropropionic acid-induced neurotoxicity in the rat: a valuable model for studying selective neuronal cell death in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of (R)-(+)-2-Chloropropionic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the solubility characteristics of (R)-(+)-2-Chloropropionic acid in various organic solvents. While specific quantitative solubility data is sparse in publicly available literature, this document consolidates qualitative information and presents a detailed experimental protocol for determining solubility, enabling researchers to generate precise data for their specific applications.

Overview of Solubility

This compound is a chiral carboxylic acid widely used as a building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its solubility is a critical parameter for reaction kinetics, purification, and formulation development. Like most carboxylic acids, its solubility is dictated by the polarity of the solvent, temperature, and the potential for hydrogen bonding.

Qualitative and Quantitative Solubility Data

The following table summarizes the known qualitative solubility of this compound. Researchers requiring precise solubility values are encouraged to utilize the experimental protocol outlined in the subsequent section.

Table 1: Qualitative Solubility of this compound

| Solvent | Qualitative Solubility | Quantitative Data (Mole Fraction, x₁) | Quantitative Data ( g/100g Solvent) |

| Water | Soluble / Freely Soluble[2] | Data not available | Data not available |

| Alcohols (e.g., Methanol, Ethanol) | Soluble[3] | Data not available | Data not available |

| Ether | Soluble[3] | Data not available | Data not available |

| Acetone | Soluble[3] | Data not available | Data not available |

| Chloroform | Soluble | Data not available | Data not available |

Experimental Protocol for Solubility Determination

The isothermal gravimetric method is a reliable and straightforward technique for determining the solubility of a solid compound in a liquid solvent.[4][5] This method involves creating a saturated solution at a constant temperature and then determining the concentration of the solute by evaporating the solvent.[5]

Materials and Apparatus

-

This compound (solute)

-

Selected organic solvent

-

Jacketed glass vessel or conical flasks

-

Thermostatic water bath with temperature control

-

Magnetic stirrer and stir bars

-

Analytical balance (readable to ±0.1 mg)

-

Evaporating dish or watch glass[4]

-

Drying oven

-

Syringes and syringe filters (PTFE, pore size suitable to remove undissolved solids)

-

Pipettes

Step-by-Step Procedure

-

Preparation : Place a known volume of the selected organic solvent into a jacketed glass vessel or a conical flask placed within a thermostatic water bath.[4] Allow the solvent to equilibrate to the desired temperature.

-

Saturation : Add an excess amount of this compound to the solvent. An excess of solid should be visually present at the bottom of the vessel to ensure saturation.[5]

-

Equilibration : Vigorously stir the mixture using a magnetic stirrer. Equilibrium is typically reached when the concentration of the solute in the liquid phase remains constant over time. This can take several hours; allowing the mixture to stir for at least 24 hours is recommended to ensure equilibrium is achieved.[6]

-

Sample Withdrawal : Once equilibrium is reached, stop the stirring and allow the excess solid to settle for a short period. Carefully withdraw a known volume (e.g., 10 mL) of the supernatant liquid using a pre-heated or temperature-equilibrated syringe fitted with a syringe filter.[4] This prevents the precipitation of the solute due to temperature changes.

-

Gravimetric Analysis :

-

Dispense the filtered, saturated solution into a pre-weighed evaporating dish (Weight W₁).[4]

-

Immediately weigh the dish containing the solution (Weight W₂).[4]

-

Carefully evaporate the solvent in a drying oven at a temperature below the boiling point of the solute but sufficient to remove the solvent.[4][5]

-

Once the solvent is fully evaporated, cool the dish in a desiccator and weigh it again (Weight W₃).[4]

-

Repeat the drying and weighing process until a constant weight is obtained.[4][5]

-

-

Calculation :

Visualizing Workflows and Relationships

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the gravimetric method for determining solubility.

Factors Influencing Solubility

The solubility of a compound is not an intrinsic property but is influenced by several intermolecular and external factors, as depicted below.

References

In-depth Technical Guide on the Thermal Stability and Degradation of (R)-(+)-2-Chloropropionic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(+)-2-Chloropropionic acid is a crucial chiral building block in the synthesis of pharmaceuticals and agrochemicals. A thorough understanding of its thermal stability and degradation profile is paramount for ensuring safe handling, optimizing manufacturing processes such as distillation, and guaranteeing the purity and stability of final products. This technical guide provides a comprehensive overview of the current knowledge on the thermal behavior of this compound. Due to a lack of specific experimental thermoanalytical data in publicly available literature, this guide synthesizes information from theoretical studies, patent literature, and general thermoanalytical methodologies to provide a framework for understanding and investigating its thermal decomposition.

Thermal Stability Overview

This compound is a colorless to pale yellow liquid with a boiling point of approximately 185-188 °C at atmospheric pressure. While it is stable under standard conditions, evidence from patent literature suggests that it exhibits poor thermal stability at elevated temperatures, particularly during purification by distillation.

Key Observations from Literature:

-

Decomposition on Heating: Safety data sheets consistently indicate that upon heating, this compound can decompose to produce toxic and corrosive fumes, including hydrogen chloride (HCl), carbon monoxide (CO), and carbon dioxide (CO2).

-

Distillation Challenges: A patent pertaining to the purification of 2-chloropropionic acid highlights that conventional distillation at temperatures of 150°C and higher can lead to an abrupt increase in the formation of propionic acid and a dark brown discoloration of the reaction mixture. It is recommended to keep the temperature below 160°C to prevent significant degradation.

Due to the absence of specific experimental data from techniques like Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) in the reviewed literature, a precise onset temperature for decomposition under controlled heating is not available. The following table summarizes the limited available information regarding its thermal stability.

Table 1: Summary of Thermal Stability Data for 2-Chloropropionic Acid

| Parameter | Value/Observation | Source |

| Boiling Point | 185-188 °C (at 760 mmHg) | Various Chemical Suppliers |

| Decomposition Temperature | Not explicitly determined. | - |

| Qualitative Stability | Poor thermal stability at temperatures ≥ 150 °C during distillation. | Patent Literature[1] |

| Major Degradation Products (Predicted/Observed) | Propionic acid, Hydrogen chloride, Carbon monoxide, Carbon dioxide, Acetaldehyde (B116499). | Patent and Theoretical Studies |

Theoretical Degradation Pathway

A theoretical study on the gas-phase decomposition of 2-chloropropionic acid provides a potential mechanism for its thermal degradation. The proposed pathway involves a two-step process:

-

Elimination of Hydrogen Chloride: The initial step is the elimination of a molecule of hydrogen chloride (HCl) and the formation of an α-lactone intermediate.

-

Decarbonylation: The unstable α-lactone intermediate then rapidly decomposes to form carbon monoxide (CO) and acetaldehyde (CH₃CHO).

This proposed mechanism is visualized in the following signaling pathway diagram.

Caption: Theoretical gas-phase thermal degradation pathway of 2-chloropropionic acid.

Experimental Protocols for Thermal Analysis

While specific experimental data for this compound is not available, the following sections outline detailed, generalized methodologies for key thermal analysis techniques that are applicable for its investigation.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is ideal for determining the onset of decomposition and the temperature ranges of mass loss events.

Experimental Workflow for TGA:

Caption: Generalized experimental workflow for Thermogravimetric Analysis (TGA).

Detailed Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an alumina or platinum crucible.

-

Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Heating Program: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

-

Data Analysis: Record the mass loss as a function of temperature. The resulting thermogram (TG curve) and its first derivative (DTG curve) can be used to determine the onset temperature of decomposition, the temperatures of maximum decomposition rates, and the percentage of mass loss at different stages.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition (which can be endothermic or exothermic).

Experimental Workflow for DSC:

Caption: Generalized experimental workflow for Differential Scanning Calorimetry (DSC).

Detailed Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan to prevent evaporation before decomposition.

-

Reference: An empty, hermetically sealed aluminum pan.

-

Atmosphere: Purge the sample chamber with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Heating Program: Heat the sample and reference from a sub-ambient temperature (e.g., 0°C) to a temperature beyond the expected decomposition range (e.g., 300°C) at a constant heating rate (e.g., 10°C/min).

-

Data Analysis: Record the heat flow as a function of temperature. The resulting DSC thermogram will show endothermic or exothermic peaks corresponding to thermal events. The peak onset temperature can indicate the start of decomposition, and the peak area can be integrated to determine the enthalpy change associated with the process.

Evolved Gas Analysis (EGA) using Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

To identify the degradation products, TGA can be coupled with a mass spectrometer (MS) or a gas chromatograph-mass spectrometer (GC-MS). Pyrolysis-GC-MS is a powerful technique for separating and identifying the volatile and semi-volatile compounds produced during thermal decomposition.

Experimental Workflow for Py-GC-MS:

Caption: Generalized workflow for Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Detailed Methodology:

-

Instrument: A pyrolysis unit coupled to a GC-MS system.

-

Sample Preparation: Place a small amount (typically in the microgram to low milligram range) of this compound into a pyrolysis sample cup.

-

Pyrolysis: The sample is rapidly heated to a specific temperature (e.g., 300°C, 400°C, 500°C) in an inert atmosphere (helium). The thermal energy causes the molecule to fragment into smaller, volatile products.

-

GC Separation: The resulting pyrolysate is swept into the gas chromatograph, where the different degradation products are separated based on their boiling points and interactions with the GC column.

-

MS Identification: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum for each component provides a "fingerprint" that can be compared against a spectral library for identification.

Conclusion and Recommendations for Future Research

This technical guide consolidates the currently available information on the thermal stability and degradation of this compound. While theoretical studies and practical observations from patent literature provide a foundational understanding, there is a critical need for specific experimental data.

It is strongly recommended that future research focuses on:

-

Performing Thermogravimetric Analysis (TGA) to determine the precise onset of decomposition and degradation profile under various heating rates and atmospheres.

-

Conducting Differential Scanning Calorimetry (DSC) to characterize the thermodynamics of the decomposition process (i.e., whether it is endothermic or exothermic) and to identify any other thermal transitions.

-

Utilizing Evolved Gas Analysis (EGA) techniques, such as TGA-MS or Py-GC-MS, to experimentally identify and quantify the degradation products. This will validate or refine the theoretically proposed degradation pathway.

The generation of this empirical data will be invaluable for process chemists, safety professionals, and researchers, enabling more robust and safer handling and application of this important chiral molecule.

References

(R)-(+)-2-Chloropropionic Acid: A Comprehensive Technical Review

(R)-(+)-2-Chloropropionic acid, a vital chiral building block, plays a significant role in the synthesis of pharmaceuticals and agrochemicals. Its specific stereochemistry is crucial for the biological activity of many target molecules, making its enantiomerically pure synthesis and application a key focus of research and development. This technical guide provides an in-depth review of the existing literature on this compound, covering its physicochemical properties, synthesis methodologies, and diverse applications, with a particular focus on its role in drug development and as a herbicide.

Physicochemical Properties

This compound is a colorless to yellow or brown transparent liquid.[1][2] A comprehensive summary of its key physicochemical properties is presented in the table below.

| Property | Value | References |

| Molecular Formula | C3H5ClO2 | [1][3] |

| Molecular Weight | 108.52 g/mol | [1][2] |

| CAS Number | 7474-05-7 | [4] |

| Appearance | Yellow to brown transparent liquid | [][] |

| Boiling Point | 185-188 °C | [1][4][7] |

| Density | 1.258 g/mL at 20 °C | [1][4][7] |

| Refractive Index | n20/D 1.4345 | [4][7] |

| Optical Activity | [α]20/D +14°, neat | [7] |

| Flash Point | 101 °C (closed cup) | [7] |

| Purity | ≥ 98% | [] |

Synthesis of this compound

The enantioselective synthesis of this compound is of paramount importance to ensure the stereochemical integrity of the final products. Several methods have been reported in the literature, with the most common approaches involving chemical resolution of a racemic mixture or asymmetric synthesis from a chiral precursor.

Experimental Protocol: Synthesis from L-Lactic Acid

One documented method involves a three-step synthesis starting from L-lactic acid.[8] This procedure includes esterification, chlorination, and subsequent hydrolysis to yield the desired product.[8]

Step 1: Synthesis of L-lactic acid ethyl ester

-

In a three-necked flask equipped with a reflux condenser, a separator, and a thermometer, combine 88 ml (1.5 mol) of anhydrous ethanol, 53 g (0.5 mol) of L-lactic acid, 200 ml of benzene, 2 ml of concentrated sulfuric acid, and a small amount of zeolite.[8]

-

Heat the mixture to reflux and continuously separate the water formed during the reaction.

-

Once the theoretical amount of water has been collected, cool the reaction mixture.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and water.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and remove the solvent by distillation to obtain L-lactic acid ethyl ester.

Step 2: Synthesis of this compound ethyl ester

-

In a three-necked flask equipped with a dropping funnel, a condenser, and a gas absorption device, add 54.8 g (0.46 mol) of thionyl chloride, 47.2 g (0.4 mol) of L-lactic acid ethyl ester, and 40 ml (0.48 mol) of pyridine.[8]

-

Heat the mixture to 45°C and stir for 2 hours.[8]

-

Cool the reaction to room temperature and filter.

-

The filtrate is subjected to vacuum distillation to remove low-boiling thionyl chloride and pyridine.[8]

-

Further vacuum distillation affords the colorless, oily this compound ethyl ester (34-36°C/10 mmHg) with a yield of 72%.[8]

Step 3: Synthesis of this compound

-

Hydrolyze the this compound ethyl ester to obtain the final product. The total yield for this three-step process is reported to be 52.6%.[8]

Other reported synthetic routes include the resolution of racemic 2-chloropropionic acid using optically active amines or enzymatic methods.[9] For instance, porcine pancreatic lipase (B570770) can be used for the selective hydrolysis of racemic 2-chloropropionate esters.[9] Additionally, (S)-2-chloropropionic acid can be prepared from L-alanine via diazotization in hydrochloric acid.[10][11]

Applications in Drug Development and Agrochemicals

This compound is a versatile chiral building block with significant applications in the pharmaceutical and agricultural industries.[1][12]

Pharmaceutical Applications

This compound serves as a crucial intermediate in the synthesis of various chiral drugs.[1] Its incorporation into a molecule can significantly influence its pharmacological activity and reduce side effects.[1] For example, it is used in the synthesis of pseudodipeptides, which are important in drug discovery.[] (R)-(+)-2-chloropropionyl chloride, a derivative, is a key intermediate in the synthesis of potential phosphodiesterase inhibitors.[4]

Agrochemical Applications

This compound and its derivatives are widely used in the formulation of herbicides.[1][12] Many commercial herbicides are based on aryloxyphenoxypropionic acids, and the (R)-enantiomer is often the more biologically active isomer.[13] Racemic 2-chloropropionic acid is a precursor for herbicides like Dalapon.[14] The use of the enantiomerically pure (R)-isomer can lead to more effective and environmentally friendly crop protection agents by reducing the application rates and minimizing the impact of the inactive isomer on the environment.[13]

Biological Activity: Mechanism of Action as an Auxin Herbicide

Herbicides derived from 2-chloropropionic acid often act as synthetic auxins.[15][16] Auxins are a class of plant hormones that regulate various aspects of plant growth and development.[16][17] At high concentrations, synthetic auxins disrupt normal plant growth, leading to uncontrolled cell division and elongation, and ultimately, plant death.[18]

The mechanism of action involves the perception of the synthetic auxin by specific receptor proteins in the plant, such as the TIR1/AFB family of F-box proteins.[16][18] This binding event leads to the degradation of transcriptional repressors (Aux/IAA proteins), which in turn activates the expression of auxin-responsive genes.[16][17] The overstimulation of these pathways results in a cascade of physiological effects, including increased production of ethylene (B1197577) and abscisic acid (ABA), leading to senescence, tissue decay, and growth inhibition.[15][17][18]

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Chloropropionic acid | C3H5ClO2 | CID 11734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound | 7474-05-7 [chemicalbook.com]

- 7. (R)-(+)-2-氯丙酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Page loading... [guidechem.com]

- 9. CN1868997A - Method of preparing (S)-(-)-2-chloropropionate and (R)-(+)-2-chloro propionic acid - Google Patents [patents.google.com]

- 10. 2-Chloropropionic acid - Wikipedia [en.wikipedia.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. nbinno.com [nbinno.com]

- 13. This compound [nastchem.com]

- 14. nbinno.com [nbinno.com]

- 15. Auxin herbicides: current status of mechanism and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scijournals.onlinelibrary.wiley.com [scijournals.onlinelibrary.wiley.com]

- 17. scielo.br [scielo.br]

- 18. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]